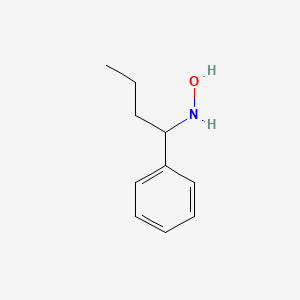

N-(1-Phenyl-butyl)-hydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

59336-66-2 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

N-(1-phenylbutyl)hydroxylamine |

InChI |

InChI=1S/C10H15NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,10-12H,2,6H2,1H3 |

InChI Key |

ZOUHGFUPBFMCPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NO |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Phenyl Butyl Hydroxylamine and Its Functionalized Analogues

Direct Synthesis Approaches

Direct synthesis methods offer straightforward routes to N-(1-Phenyl-butyl)-hydroxylamine and its analogues. These methods often involve the formation of the N-O bond or the alkylation of a hydroxylamine (B1172632) precursor.

Condensation Reactions with Carbonyl Precursors and Hydroxylamines

A prevalent method for synthesizing N-alkylated hydroxylamines involves the condensation of a carbonyl compound with hydroxylamine to form an oxime, followed by reduction. wikipedia.orgchemtube3d.comkhanacademy.orgic.ac.uk For the synthesis of this compound, butyrophenone (B1668137) is the logical carbonyl precursor.

The initial step is the reaction of butyrophenone with hydroxylamine, which yields butyrophenone oxime. wikipedia.orgchemtube3d.com This reaction is a classic example of imine formation where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. khanacademy.orgic.ac.uk The resulting oxime can then be reduced to the target hydroxylamine. wikipedia.org

The general reaction is as follows: Butyrophenone + Hydroxylamine → Butyrophenone Oxime Butyrophenone Oxime + Reducing Agent → this compound

Various reducing agents can be employed for the reduction of the oxime. The choice of reducing agent is crucial to prevent over-reduction to the corresponding primary amine. nih.gov

Reductive Amination Strategies for N-Alkylated Hydroxylamines

Reductive amination is a versatile and widely used method for the synthesis of amines and their derivatives. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net This one-pot procedure involves the reaction of a carbonyl compound with an amine or its equivalent in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of N-alkylated hydroxylamines, a hydroxylamine derivative can be used as the nitrogen source. nih.gov

In the context of synthesizing this compound, this strategy would involve the reaction of butyrophenone with hydroxylamine, which transiently forms an oxime intermediate. This intermediate is then reduced in situ to the desired this compound. nih.gov A variety of reducing agents can be utilized, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines and oximes over carbonyls. masterorganicchemistry.com

This method avoids the isolation of the oxime intermediate, making it a more streamlined and efficient process compared to the two-step condensation and reduction approach. masterorganicchemistry.comorganic-chemistry.org

Reduction of Nitroxyl (B88944) or Nitrone Intermediates

Another synthetic route to this compound involves the reduction of corresponding nitroxyl radicals or nitrone intermediates. Nitrones, which are N-oxides of imines, can be effectively reduced to N,N-disubstituted hydroxylamines. chimia.ch

The synthesis of the required nitrone precursor, N-tert-butyl-α-phenyl-nitrone (PBN) is a well-established process. The reduction of this nitrone or its derivatives can yield the target hydroxylamine. rsc.orgnih.gov For instance, the hydrolysis of PBN is known to produce N-t-butyl hydroxylamine. nih.gov

Electrochemical methods have also been employed for the reduction of nitrones to the corresponding amines, suggesting that with controlled potential, the reduction could be stopped at the hydroxylamine stage. rsc.org

The general scheme for this approach is: Precursor → N-(1-Phenyl-butyl)-nitrone → this compound

This method is particularly useful when the corresponding nitrone is readily accessible.

Iron-Catalyzed Aminofunctionalization of Olefins utilizing Hydroxylamine-Derived Reagents

Recent advancements in catalysis have introduced iron-catalyzed methods for the synthesis of N-alkylated hydroxylamines from olefins. nih.govcancer.govnih.govacs.orgethz.chnih.govacs.orgchemrxiv.orgamazonaws.comnih.gov These reactions offer a direct way to install an amino group and other functionalities across a double bond.

For the synthesis of this compound, 1-phenyl-1-butene would be the appropriate olefin substrate. The reaction would proceed via an iron-catalyzed aminofunctionalization using a hydroxylamine-derived reagent. These reagents can act as both the "amino" source and an "oxidant". nih.govacs.orgacs.org The use of bench-stable hydroxylamine derivatives makes this method attractive. nih.govcancer.gov

The reaction can lead to various difunctionalized products, such as aminoethers or chloroamines, depending on the specific reagents and conditions used. ethz.chnih.govchemrxiv.orgamazonaws.com For example, an iron-catalyzed aminochlorination of an alkene can produce a 2-chloro-N-alkylamine, which can be a precursor to the desired hydroxylamine. ethz.ch

| Catalyst System | Alkene Substrate | Aminating Reagent | Product Type | Reference |

| Iron(II) triflate with PyBOX ligand | Styrene | Functionalized hydroxylamine | Oxazolidinone | nih.gov |

| [Fe(acac)2(H2O)2] | Styrenyl olefins | PivONH3OTf | Unprotected aminoethers | nih.govacs.orgacs.org |

| Iron salt | Unactivated alkenes | Novel hydroxylamine derivatives | 2-chloro-N-alkylamines | ethz.chnih.gov |

| Iron catalyst | Terminal alkenes | Hydroxylamine derivatives | Oxyaminated products | nih.gov |

Stereoselective Synthesis Protocols

The development of stereoselective methods is crucial for accessing enantiomerically pure this compound, which is important for applications in pharmaceuticals and as chiral auxiliaries.

Chiral Induction in this compound Synthesis

Achieving stereoselectivity in the synthesis of this compound can be approached in several ways. One strategy involves the use of chiral catalysts in the reactions described above.

For instance, iron-catalyzed aminofunctionalization of olefins can be rendered asymmetric by employing chiral ligands. nih.govcancer.gov The use of a chiral bisoxazoline (PyBOX) ligand in conjunction with an iron catalyst has shown significant asymmetric induction in the amino-oxygenation of internal olefins. nih.gov This approach could be adapted to the synthesis of chiral this compound from 1-phenyl-1-butene.

Another approach is the diastereoselective addition of organometallic reagents to chiral oxime ethers. For example, the addition of organometallic reagents to O-(1-phenylbutyl)benzyloxyacetaldoxime in the presence of a Lewis acid has been shown to be highly diastereoselective, yielding hydroxylamines that can be converted to enantiomerically enriched aminoalcohols. researchgate.net A similar strategy could be envisioned where a chiral auxiliary is attached to the hydroxylamine nitrogen or oxygen, guiding the stereochemical outcome of the reaction with butyrophenone or its derivatives.

Furthermore, kinetic resolution of racemic secondary amines via asymmetric oxygenation has been demonstrated using titanium catalysts to produce enantiopure hydroxylamines. nih.gov This method could potentially be applied to a racemic mixture of a precursor amine to selectively oxidize one enantiomer to the hydroxylamine.

| Method | Key Feature | Potential Application | Reference |

| Asymmetric Iron-Catalyzed Amino-oxygenation | Chiral PyBOX ligand | Enantioselective synthesis from 1-phenyl-1-butene | nih.govcancer.gov |

| Diastereoselective addition to chiral oxime ethers | Chiral auxiliary on the oxime | Diastereoselective synthesis of hydroxylamine precursors | researchgate.net |

| Kinetic Resolution by Asymmetric Oxygenation | Titanium catalyst and chiral ligand | Resolution of a racemic precursor amine | nih.gov |

Diastereoselective and Enantioselective Approaches

The creation of specific stereoisomers of this compound and its analogues can be achieved through diastereoselective and enantioselective synthetic routes. These methods are crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Enantioselective Hydrogenation of Oximes and Nitrones:

A prominent method for the enantioselective synthesis of chiral hydroxylamines is the asymmetric hydrogenation of prochiral oximes and nitrones. This transformation is often accomplished using transition metal catalysts complexed with chiral ligands. For instance, iridium-based catalysts have been shown to be effective for the asymmetric hydrogenation of nitrones to yield optically active N-hydroxylamines. The choice of the chiral ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), is critical for achieving high enantioselectivity.

More recently, earth-abundant metal catalysts, such as those based on nickel, have been developed for the asymmetric reduction of oximes. These systems can operate under high pressure of hydrogen and in the presence of an acid, affording N,O-disubstituted hydroxylamines with high yields and excellent enantiomeric excess (e.e.). nih.gov The functional group tolerance of these catalysts is broad, allowing for the reduction of oximes bearing various substituents, including aryl halides and nitro groups. nih.gov The chemoselective hydrogenation of the C=N bond without cleavage of the labile N-O bond is a key challenge that has been successfully addressed by these catalytic systems. incatt.nlnih.gov

A summary of representative catalytic systems for the enantioselective synthesis of hydroxylamines is presented in Table 1.

| Catalyst System | Substrate | Product Type | Enantioselectivity (e.r. or e.e.) | Reference |

| [Ir(cod)Cl]₂ / (S)-BINAP | Nitrone | N-Hydroxylamine | High | |

| Ni-catalyst / (R,R)-QuinoxP | Ketoxime | N,O-disubstituted hydroxylamine | up to 99% e.e. | nih.gov |

| Iridium-Cp complex | Oxime | N-Hydroxylamine | up to 98:2 e.r. | incatt.nl |

| Pt/SiO₂ with amine/DMSO | Nitroaromatic | N-Aryl hydroxylamine | Not applicable (chemoselectivity focus) | rsc.orgrsc.orgresearchgate.net |

Diastereoselective Addition to Chiral Nitrones:

Diastereoselective approaches often involve the reaction of a nucleophile with a chiral nitrone, where the existing stereocenter directs the stereochemical outcome of the reaction. For example, the addition of terminal alkynes to enantiomerically pure nitrones, catalyzed by N-heterocyclic carbene (NHC)-copper(I) halide complexes, can produce propargylic N-hydroxylamines with excellent diastereoselectivity (up to 97% ds). nih.gov This method provides a direct route to chiral hydroxylamines with two adjacent stereocenters. The stereochemical outcome is controlled by the chiral backbone of the nitrone.

Application of Chiral Auxiliaries and Catalysts in Hydroxylamine Formation

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgresearchgate.net

In the context of hydroxylamine synthesis, a chiral auxiliary could be attached to either the nitrogen or the carbon atom that will become part of the final hydroxylamine product. For example, a chiral auxiliary like pseudoephedrine can be used to direct the alkylation of an enolate, a reaction that could be adapted for the synthesis of precursors to this compound. wikipedia.orgharvard.edu The auxiliary creates a chiral environment that favors the approach of the electrophile from a specific face, leading to a high degree of diastereoselectivity. harvard.edunih.gov

Another class of widely used chiral auxiliaries are the Evans oxazolidinones. These can be acylated and then undergo diastereoselective alkylation or aldol (B89426) reactions. researchgate.net The resulting product can then be converted to the desired chiral hydroxylamine derivative.

Table 2 lists some common chiral auxiliaries and their typical applications in asymmetric synthesis, which could be conceptually applied to the synthesis of chiral hydroxylamines.

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |

| Pseudoephedrine | Asymmetric alkylation | Hydrolysis | wikipedia.orgharvard.edu |

| Evans Oxazolidinones | Asymmetric aldol and alkylation reactions | Hydrolysis or reduction | researchgate.netresearchgate.net |

| (R)-BINOL | Asymmetric synthesis of cyclic terpenes | Reduction | wikipedia.org |

| Camphor-derived auxiliaries | Asymmetric Diels-Alder and alkylation reactions | Reduction | researchgate.net |

Catalyst-controlled asymmetric synthesis offers an alternative to substrate-controlled methods using chiral auxiliaries. In this approach, a chiral catalyst, rather than a stoichiometric chiral auxiliary, is used to induce enantioselectivity. incatt.nl As discussed in the previous section, chiral iridium and nickel catalysts are prime examples of this approach for the synthesis of chiral hydroxylamines from oximes and nitrones. nih.govincatt.nl The catalyst, being chiral, creates a transient chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product.

Derivatization Strategies for this compound

The hydroxylamine functionality, with its nucleophilic nitrogen and oxygen atoms, allows for a variety of derivatization reactions. These modifications can be used to synthesize a range of analogues with diverse properties.

O-Alkylation and O-Acylation Pathways

O-Alkylation:

The oxygen atom of N-substituted hydroxylamines can be alkylated to form O-alkylated hydroxylamine derivatives. A common method involves the reaction of the hydroxylamine with an alkyl halide in the presence of a base. organic-chemistry.org An alternative and direct preparation of O-substituted hydroxylamines starts from alcohols. The alcohol is first converted to its methanesulfonate (B1217627) (mesylate), which then reacts with a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, in the presence of a base like DBU. Subsequent acidic deprotection of the nitrogen furnishes the O-alkylated hydroxylamine. organic-chemistry.org

O-Acylation:

O-acylation of hydroxylamines leads to the formation of hydroxamic acid esters. This can be achieved by reacting the hydroxylamine with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base to neutralize the acid byproduct. The reaction of hydroxylamine with activated acyl groups has been studied to understand the mechanism and optimize conditions. acs.org The O-acylated products are themselves useful intermediates in organic synthesis.

N-Alkylation and N-Acylation Reactions

N-Alkylation:

The nitrogen atom of a hydroxylamine can be alkylated, although over-alkylation to form a quaternary ammonium (B1175870) salt can be a competing reaction. For N-substituted hydroxylamines, further N-alkylation would lead to a trisubstituted hydroxylamine. Reductive amination of O-substituted hydroxylamines with aldehydes or ketones is a powerful strategy for synthesizing N,O-disubstituted hydroxylamines. nih.gov

N-Acylation:

N-acylation of amines to form amides is a fundamental and widely used reaction in organic chemistry. bath.ac.ukresearchgate.net This transformation can be readily applied to N-substituted hydroxylamines. The reaction typically involves treating the hydroxylamine with an acylating agent like an acyl chloride or anhydride. orientjchem.org Catalyst-free conditions for N-acylation have also been developed, often using water as a solvent, which offers an environmentally friendly approach. orientjchem.org The resulting N-acyl hydroxylamine derivatives are hydroxamic acids, a class of compounds with significant biological activities. A novel approach to hydroxamic acids involves the reaction of N-substituted succinimides with hydroxylamine, where the imide ring is opened. mdpi.combeilstein-archives.org

Orthogonal Protecting Group Chemistry for Hydroxylamine Derivatives

In the synthesis of complex molecules with multiple functional groups, the use of protecting groups is essential to ensure chemoselectivity. bham.ac.ukorganic-chemistry.org Orthogonal protecting groups are particularly valuable as they can be removed under distinct conditions, allowing for the selective deprotection and functionalization of different parts of a molecule. organic-chemistry.orgfiveable.me

For a hydroxylamine derivative, both the nitrogen and oxygen atoms can be protected. An orthogonal protection strategy would allow for the selective removal of either the N- or O-protecting group, enabling sequential derivatization at either position.

For example, the nitrogen could be protected as a tert-butoxycarbonyl (Boc) carbamate, which is acid-labile, while the oxygen is protected as a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis. Alternatively, the nitrogen could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) and the oxygen with a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) (fluoride-labile). The choice of protecting groups depends on the planned synthetic route and the stability of the molecule to the deprotection conditions. bham.ac.uknih.gov

Table 3 provides examples of orthogonal protecting groups that could be applied to hydroxylamine derivatives.

| Protecting Group | Functional Group | Cleavage Conditions | Orthogonal To | Reference |

| Boc (tert-butoxycarbonyl) | Nitrogen | Acid (e.g., TFA) | Fmoc, Benzyl, Silyl ethers | organic-chemistry.orgsigmaaldrich.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Nitrogen | Base (e.g., piperidine) | Boc, Benzyl, Silyl ethers | organic-chemistry.orgsigmaaldrich.com |

| Benzyl (Bn) | Oxygen | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl ethers | bham.ac.uk |

| TBDMS (tert-butyldimethylsilyl) | Oxygen | Fluoride source (e.g., TBAF) | Boc, Fmoc, Benzyl | bham.ac.uk |

| Alloc (allyloxycarbonyl) | Nitrogen/Oxygen | Pd(0) catalyst | Fmoc, Boc, Benzyl | nih.govsigmaaldrich.com |

Solid-Phase Synthesis Techniques for Hydroxylamine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for screening purposes. nih.gov This methodology has been applied to the synthesis of hydroxylamine and hydroxamic acid libraries. nih.gov

The general strategy involves attaching a hydroxylamine building block to a solid support (resin) via a suitable linker. nih.gov A trityl-based linker, for example, has been used for the solid-phase synthesis of hydroxamic acids. nih.gov Once the hydroxylamine is immobilized, a series of reactions can be performed in a combinatorial fashion to introduce diversity at various positions of the molecule. Excess reagents and byproducts are easily removed by washing the resin. Finally, the desired products are cleaved from the solid support.

This approach allows for the efficient and automated synthesis of a large number of hydroxylamine derivatives. For instance, a library of peptidouridine-containing small molecules has been accessed through a solid-phase strategy, highlighting the versatility of this technique for creating complex molecular scaffolds. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its functionalized analogues is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. For a molecule like this compound, which contains a chiral center, the development of stereoselective and green synthetic routes is of particular importance. Key green strategies applicable to its synthesis include catalytic reductions, biocatalysis, and the use of environmentally benign solvents and reaction conditions.

The primary route for synthesizing hydroxylamines often involves the reduction of the corresponding nitro compound. In the case of this compound, the precursor would be 1-nitro-1-phenylbutane. Traditional reduction methods often employ stoichiometric reducing agents that generate significant amounts of waste. Green chemistry focuses on replacing these with catalytic methods, particularly catalytic hydrogenation.

Catalytic hydrogenation utilizes molecular hydrogen (H₂) as a clean reductant, with water being the only byproduct. The choice of catalyst and reaction conditions is crucial for selectively reducing the nitro group to a hydroxylamine without further reduction to the amine. Supported noble metal catalysts, such as platinum or palladium on carbon (Pd/C), are often effective. commonorganicchemistry.com The reaction can be performed under mild conditions, which aligns with the green chemistry principle of energy efficiency. core.ac.uknih.gov

Furthermore, the use of recyclable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts, like the Ru/ZSM-5 catalyst used for hydroxylamine nitrate (B79036) decomposition, can be recovered and reused multiple times without significant loss of activity, which is both economically and environmentally advantageous. rsc.org While not directly applied to this compound, this demonstrates the potential for developing robust, recyclable catalytic systems for its synthesis.

Another green approach is catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of gaseous H₂. This can enhance safety and simplify the experimental setup. phasetransfercatalysis.com

The use of green solvents is another key principle. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Performing catalytic reductions in aqueous media, potentially with the aid of phase-transfer catalysts, can significantly reduce the reliance on volatile organic compounds (VOCs). nih.govfzgxjckxxb.com Research on nitro to amine reductions in aqueous flow catalysis under ambient conditions highlights the potential for developing continuous, green manufacturing processes. nih.govresearchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds like this compound. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and their high stereoselectivity can be harnessed to produce enantiomerically pure products. mdpi.com

For the synthesis of chiral this compound, two main biocatalytic approaches are particularly relevant: the asymmetric reduction of a precursor ketone and the use of transaminases.

The asymmetric hydrogenation of ketones to produce chiral alcohols is a well-established green method. core.ac.uknih.gov This principle can be extended to the synthesis of chiral hydroxylamines. A prochiral ketone precursor could be stereoselectively reduced using a chiral catalyst to yield the desired enantiomer of this compound. The Corey-Bakshi-Shibata (CBS) reduction is a powerful example of an enantioselective catalytic reduction of ketones. youtube.comwordpress.com

Transaminases are enzymes that can catalyze the synthesis of chiral amines from prochiral ketones. researchgate.net By analogy, a transaminase could potentially be used to synthesize enantiopure this compound or a precursor. The use of transaminases in tandem with other enzymatic reactions can create efficient, multi-step syntheses in a single pot. nih.gov

The following tables present research findings on green synthetic methodologies that are analogous to the synthesis of this compound, illustrating the potential for applying these principles.

Table 1: Catalytic Asymmetric Hydrogenation of Aromatic Ketones (Analogous to Chiral Hydroxylamine Synthesis) This table showcases the efficiency and enantioselectivity of rhodium-catalyzed asymmetric hydrogenation of various α-dehydroamino ketones to chiral α-amino ketones, a reaction type analogous to the synthesis of chiral this compound from a ketone precursor. nih.gov

| Entry | Substrate (α-Dehydroamino Ketone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Acetyl-α-dehydro-(p-methoxyphenyl)alanine methyl ketone | Rhodium/DuanPhos | 98 | 99 |

| 2 | N-Benzoyl-α-dehydro-(p-chlorophenyl)alanine ethyl ketone | Rhodium/DuanPhos | 97 | 98 |

| 3 | N-Acetyl-α-dehydro-phenylalanine propyl ketone | Rhodium/DuanPhos | 99 | 97 |

| 4 | N-Benzoyl-α-dehydro-(o-tolyl)alanine methyl ketone | Rhodium/DuanPhos | 95 | 99 |

Table 2: Biocatalytic Synthesis of Chiral Amines using Transaminases (Analogous to Chiral Hydroxylamine Synthesis) This table illustrates the application of transaminases for the synthesis of chiral amines from ketones, a green methodology that could be adapted for the synthesis of this compound. researchgate.net

| Entry | Ketone Substrate | Amine Donor | Transaminase Source | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | Isopropylamine | Vibrio fluvialis JS17 | >99 | >99 (S) |

| 2 | 1-(4-Fluorophenyl)ethanone | (S)-α-Methylbenzylamine | Paracoccus denitrificans | 98 | 99 (R) |

| 3 | Propiophenone | Alanine | Bacillus megaterium | 95 | >99 (S) |

| 4 | 4-Phenyl-2-butanone | Isopropylamine | Rhodococcus erythropolis | 97 | 98 (R) |

Table 3: Green Solvent Applications in Catalytic Nitro Reductions (Illustrative Examples) This table provides examples of catalytic nitro reductions performed in green solvents, demonstrating the feasibility of replacing traditional volatile organic compounds in syntheses analogous to that of this compound.

| Entry | Nitro Compound | Catalyst | Solvent | Yield of Amine (%) | Reference |

| 1 | Nitrobenzene (B124822) | Pd on glass wool | Water | 100 | nih.gov |

| 2 | 4-Nitrotoluene | Cu(NO₃)₂·3H₂O / NaBH₄ | Water | 98 | nih.gov |

| 3 | 1-Nitro-4-chlorobenzene | Pd/C | Aqueous Ethanol | 99 | nih.gov |

| 4 | Nitrobenzene | Ionic Liquid | Ionic Liquid | 100 (Benzonitrile) | nih.gov |

These examples underscore the significant potential for developing green and sustainable synthetic routes to this compound and its derivatives. By integrating principles such as catalytic efficiency, use of renewable feedstocks and solvents, and biocatalysis, the environmental footprint of producing this important chemical compound can be substantially reduced.

Chemical Reactivity and Mechanistic Investigations of N 1 Phenyl Butyl Hydroxylamine

Redox Transformations and Electron Transfer Pathways

The redox chemistry of N-(1-Phenyl-butyl)-hydroxylamine is a key aspect of its reactivity profile, involving both oxidation and reduction processes that lead to various nitrogen-containing compounds. These transformations are often mediated by single-electron or two-electron transfer pathways.

Oxidation to Nitrones and Nitroxides

The oxidation of N,N-disubstituted hydroxylamines, such as this compound, provides a direct route to the synthesis of nitrones. chimia.ch This transformation can be achieved using a variety of oxidizing agents and reaction conditions. The oxidation process is believed to proceed through a two-electron oxidation mechanism, particularly when using reagents like 1-oxo-2,2,6,6-tetramethylpiperidinium bromide. researchgate.net These reactions are typically rapid and afford nitrones in high yields under mild conditions. researchgate.net

Nitroxides, which are stable free radicals, can also be formed during the oxidation of hydroxylamines. researchgate.net The stability of these nitroxide radicals is influenced by the steric bulk of the substituents on the nitrogen atom. researchgate.net These nitroxides can exist in equilibrium with the corresponding oxoammonium and anion forms, allowing them to participate in a variety of redox reactions. researchgate.net The general transformation can be represented as:

R1R2N-OH → [R1R2N-O•] → R1=N+(O-)R2'

Where R1 is the 1-phenyl-butyl group and R2 is a hydrogen atom which is subsequently removed from the alpha-carbon to form the nitrone.

Reduction to Corresponding Amines

The reduction of hydroxylamines yields the corresponding amines. This transformation is a fundamental process in organic synthesis. For instance, N,N-bis(4-tert-butylphenyl)hydroxylamine can be synthesized by the reduction of the corresponding aminoxyl with hydrazine (B178648) hydrate. researchgate.net While specific studies on the reduction of this compound are not prevalent in the provided results, the general principle of hydroxylamine (B1172632) reduction to amines is a well-established chemical transformation. This can be achieved using various reducing agents, such as samarium(II) iodide (SmI2) in the presence of water, which is known to reduce the N-O bond. acs.org

Disproportionation Reactions and Byproduct Formation

Under certain conditions, such as in the presence of strong acids, hydroxylamines can undergo disproportionation reactions. For example, N,N-bis(4-tert-butylphenyl)hydroxylamine has been shown to convert into bis(4-tert-butylphenyl)amine (B1267972) and a substituted phenoxazine (B87303) derivative upon treatment with strong acids. researchgate.net This acid-catalyzed disproportionation is proposed to proceed through an intermediate diarylaminium cation, which can act as both an electrophile and an oxidant. researchgate.net

During the hydrolysis of related compounds like phenyl N-tert-butyl nitrone (PBN), which can be catalyzed by ferric iron, decomposition can lead to the formation of tert-butyl hydronitroxide. This species can be further oxidized to tert-butyl nitrosobutane, which in turn can decompose to form nitric oxide. nih.gov

Reactions with Carbonyl Compounds: Oxime and Nitrone Formation

Hydroxylamines react with aldehydes and ketones to form oximes and nitrones, respectively. This reaction is a classic example of nucleophilic addition to the carbonyl group. wikipedia.orgncert.nic.in The reaction of N-phenylhydroxylamine with benzaldehyde, for example, yields diphenylnitrone. wikipedia.org

The mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. ncert.nic.in This is followed by the elimination of a water molecule to form the C=N double bond characteristic of oximes and nitrones. ncert.nic.in The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. ncert.nic.in

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde | Nitrone |

| This compound | Ketone | Nitrone |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by its ability to act as a nucleophile, owing to the lone pair of electrons on the nitrogen atom.

N-Nucleophilic Attack Mechanisms

The nitrogen atom of the hydroxylamine group is a potent nucleophilic center. This is demonstrated in its reactions with carbonyl compounds as described above. ncert.nic.in The nucleophilic character of hydroxylamines is also evident in their reactions with other electrophiles. For instance, phenylhydroxylamine reacts with sources of the nitrosonium ion (NO+) to form cupferron. wikipedia.org

In another example, arylhydroxylamines can react with bisulfite through nucleophilic attack, leading to the formation of various aminosulfonic acids and aniline. nih.gov This pathway suggests an alternative mechanism for the arylation of nucleic acids by arylhydroxylamines that does not necessitate the involvement of highly reactive and short-lived free radicals or nitrenium ions. nih.gov

O-Nucleophilic Reactions

The hydroxylamine functional group (-NHOH) is characterized by two nucleophilic centers: the nitrogen and the oxygen atoms. In N-alkylhydroxylamines such as this compound, the nitrogen atom is generally the more nucleophilic site due to its lower electronegativity compared to oxygen. researchgate.net Consequently, reactions with electrophiles, particularly alkylation, typically occur at the nitrogen atom.

However, O-alkylation can be achieved under specific conditions. One strategy involves the use of N-protected hydroxylamines, such as tert-butyl N-hydroxycarbamate. This compound can be O-alkylated with alcohol mesylates, and subsequent acidic deprotection yields the desired O-substituted hydroxylamine. organic-chemistry.org This two-step process circumvents the issue of competing N-alkylation. organic-chemistry.org Another approach to favor O-alkylation involves modulating the hardness of the alkylating agent according to Hard-Soft Acid-Base (HSAB) theory. researchgate.net Hard alkylating agents, like dimethyl sulfate, tend to react at the harder oxygen atom, whereas softer reagents like methyl iodide favor the softer nitrogen atom. researchgate.net

Furthermore, the oxygen atom of hydroxylamines bearing an N-electron-withdrawing group (hydroxamic acids) exhibits enhanced O-nucleophilicity. organic-chemistry.org These derivatives readily participate in transition-metal-catalyzed O-allylic substitutions. organic-chemistry.org For this compound, derivatization to an N-acyl or N-sulfonyl species would be expected to promote its reactivity as an O-nucleophile.

Table 1: Regioselectivity in the Alkylation of Hydroxylamine Derivatives

| Reactant | Alkylating Agent | Major Product | Reference |

|---|---|---|---|

| Amide | Methyl iodide (soft) | N-alkylation | researchgate.net |

| Amide | Methyl triflate (hard) | O-alkylation | researchgate.net |

| tert-Butyl N-hydroxycarbamate | Alcohol mesylates | O-alkylation | organic-chemistry.org |

Cycloaddition Reactions Involving N-Alkylhydroxylamines

N-alkylhydroxylamines are valuable precursors for cycloaddition reactions, primarily participating in [3+2] cycloadditions with unsaturated systems to form five-membered heterocycles. These reactions often proceed through the in-situ formation of nitrones, which are potent 1,3-dipoles. The reaction of an N-alkylhydroxylamine with an aldehyde or ketone generates a nitrone, which can then react with a dipolarophile like an alkene or alkyne.

A well-documented example is the reaction between N-alkylhydroxylamines and α,β-unsaturated esters. researchgate.net Theoretical calculations suggest that the most favorable mechanism is a concerted [4+2] cycloaddition of the hydroxylamine to the alkene. clockss.org These reactions can be highly stereoselective, and the resulting isoxazolidinones are versatile synthetic intermediates. researchgate.net The reaction of N-alkyl-α,β-unsaturated imines, which can be formed from primary amines and α,β-unsaturated aldehydes, can undergo formal [4+4] cycloaddition reactions to generate eight-membered diazacyclooctane derivatives. researchgate.net

Given its structure, this compound would be expected to react with various aldehydes and ketones to form the corresponding nitrone. This intermediate could then engage in cycloaddition reactions with a range of dipolarophiles to yield substituted isoxazolidine (B1194047) products. The stereochemical outcome of such reactions would likely be influenced by the steric bulk of the 1-phenylbutyl group.

Table 2: Examples of Cycloaddition Reactions with Hydroxylamine Derivatives

| Hydroxylamine Derivative | Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| N-alkyl-α,β-unsaturated imines | (self-reaction) | Formal [4+4] Cycloaddition | 1,5-Diazacyclooctanes | researchgate.net |

| N-alkyl-α,β-unsaturated imines | Formaldehyde | Formal [4+2] or [4+2+2] Cycloaddition | Hexahydropyrimidines or 1,3,5-Triazacyclooctanes | researchgate.net |

Acid- and Base-Catalyzed Transformations

N-alkylhydroxylamines and their derivatives are susceptible to transformations under both acidic and basic conditions. Acid catalysis is often employed in the hydrolysis of O-alkyl oximes to produce O-alkylhydroxylamines. google.com It can also promote the cyclization of open-chain adducts that are formed from the initial reaction of hydroxylamines with unsaturated esters. These adducts can evolve into the corresponding isoxazolidinones upon standing or under acid catalysis. researchgate.net

Base-catalyzed rearrangements are also a known reaction pathway for derivatives of N-alkylhydroxylamines. For instance, activated N-alkyl-O-acyl hydroxamic acids undergo thermal and base-catalyzed rearrangement to yield 2-acyloxyamides in good to excellent yields. researchgate.netrsc.org Simple organic bases like triethylamine (B128534) are efficient in mediating this transformation. researchgate.net The reaction mechanism is influenced by the electronic nature of the O-acyl group, with electron-withdrawing groups accelerating the rate. rsc.org Additionally, N,O-dialkenylhydroxylamines can undergo a spontaneous organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which can be followed by a base-promoted ring-opening and Mannich reaction. nih.gov

For this compound, derivatization, for example by acylation on the oxygen, would create a substrate susceptible to such base-catalyzed rearrangements, providing a pathway to complex amide structures.

Radical Chemistry and Spin-Trapping Phenomena

Hydroxylamine derivatives have emerged as important precursors for nitrogen-centered radicals in synthetic chemistry, particularly in the context of visible-light photochemistry. nih.govmanchester.ac.uk The relatively weak N–O bond in these compounds can be cleaved under mild conditions to generate reactive radical species. nih.gov For example, N-alkoxyphthalimides are effective reagents for the generation of alkoxy radicals through single-electron reduction, which can then participate in various synthetic transformations. researchgate.net

The reverse process, the trapping of transient free radicals by nitrones (often formed from hydroxylamines), is a cornerstone of electron paramagnetic resonance (EPR) spectroscopy studies. wikipedia.org This technique, known as spin trapping, involves the addition of a short-lived radical to a spin trap (like a nitrone) to form a more stable nitroxide radical, called a spin adduct. wikipedia.org The EPR spectrum of this spin adduct provides information about the structure of the original, transient radical. wikipedia.org Cyclic nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are commonly used for this purpose. nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the thermodynamics and kinetics of radical addition to nitrones and the stability of the resulting spin adducts. nih.gov

While this compound itself is not a spin trap, its oxidation product, the corresponding nitrone, would be. This nitrone could serve as a spin trap for detecting and identifying various carbon- and oxygen-centered radicals. The Forrester-Hepburn mechanism describes a potential source of artifacts in spin-trapping experiments, where nitrone spin traps react with nucleophiles to give false-positive results. nih.gov

Table 3: Common Spin Traps and Radicals Detected

| Spin Trap | Radical Trapped | Resulting Adduct | Reference |

|---|---|---|---|

| Phenyl N-t-butylnitrone (PBN) | Various | Nitroxide spin adduct | wikipedia.org |

| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Hydroxyl radical | DMPO-OH adduct | nih.gov |

| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Sulfite radical anion | DMPO/•SO3– adduct | nih.govrsc.org |

Degradation Pathways in Chemical Systems

The chemical stability of N-alkylhydroxylamines can be compromised under certain catalytic conditions, leading to degradation. One significant degradation pathway is disproportionation. For example, in the presence of the pentacyanoferrate(II) complex, [Fe(CN)₅H₂O]³⁻, N-alkylhydroxylamines undergo catalytic disproportionation to the corresponding alkylamines and various oxidation products. nih.gov Kinetic studies suggest that the reaction is initiated by the coordination of the hydroxylamine to the iron(II) center, which can occur through either the nitrogen or oxygen atom. nih.gov This is followed by the formation of iron(III) and free aminyl and nitroxide radicals, which drive the subsequent transformations. nih.gov

Iron catalysis is also implicated in other transformations of hydroxylamine-derived reagents. nih.gov Novel N-alkylhydroxylamine reagents have been designed for iron-catalyzed aminative difunctionalization of alkenes. researchgate.netchemrxiv.org While this represents a synthetic application, it also highlights the reactivity of the N-O bond under iron catalysis, which can lead to cleavage and the formation of new C-N bonds, a process that can be considered a controlled degradation or transformation of the initial hydroxylamine reagent. nih.gov

Therefore, it is plausible that this compound would be susceptible to degradation in the presence of redox-active metal complexes like those of iron, likely yielding 1-phenyl-butylamine as one of the degradation products.

Theoretical and Computational Investigations of N 1 Phenyl Butyl Hydroxylamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular geometries, energies, and electronic properties. DFT, particularly with functionals like B3LYP and M06-2X, has become a standard for balancing computational cost and accuracy in studying organic molecules. researchgate.net These methods are used to optimize the molecular geometry, calculate vibrational frequencies, and predict various spectroscopic properties. For a molecule like N-(1-Phenyl-butyl)-hydroxylamine, these calculations would form the basis for understanding its fundamental chemical nature.

The electronic character of a molecule is primarily described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. pmf.unsa.ba

For this compound, the HOMO is expected to be localized primarily on the hydroxylamine (B1172632) group, specifically the nitrogen and oxygen atoms with their lone pairs of electrons. The LUMO is likely to be distributed across the phenyl ring's π-antibonding system. DFT calculations, often using a basis set such as 6-311G(d,p) or larger, would be employed to visualize these orbitals and quantify their energies. ajchem-a.com The substitution on the phenyl ring or alterations to the butyl chain would predictably modulate the energies of these FMOs.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic and Hydroxylamine Compounds This table presents typical values found for similar compounds in computational studies to illustrate the expected range for this compound.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary HOMO Location | Primary LUMO Location |

|---|---|---|---|---|---|

| Substituted Phenylalkane | -8.5 to -9.5 | -0.5 to 0.5 | ~8.0 to 10.0 | Phenyl Ring (π) | Phenyl Ring (π) |

| Alkyl Hydroxylamine | -9.0 to -10.0 | ~1.5 to 2.5 | ~10.5 to 12.5 | N/O Lone Pairs | σ orbitals |

| N-aryl Hydroxylamine | -7.5 to -8.5 | -1.0 to 0.0 | ~6.5 to 8.5 | Hydroxylamine & Ring | Phenyl Ring (π*) |

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition states (TS). For this compound, potential reactions could include oxidation, rearrangement, or its participation as a nucleophile. For instance, in a reaction where the hydroxylamine nitrogen attacks an electrophilic center, calculations can determine the energy barrier (activation energy) associated with this step.

A computational study on a similar process, the reaction of hydroxylamine with phenyl acetate, revealed multiple possible transition states depending on whether the nitrogen or oxygen atom acts as the nucleophile and whether the reaction is catalyzed. researchgate.net Similarly, studies on the cyclization of N-phenylphthalanilic acid have used DFT to map the pathway involving the nucleophilic attack of a nitrogen atom, identifying key transition states and intermediates. mdpi.com For this compound, a similar approach would involve locating the transition state geometry for a proposed reaction, confirming it has a single imaginary frequency, and calculating the activation energy. This provides a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Reaction Pathway Analysis for Nucleophilic Attack This table illustrates the type of data generated in a computational study of a reaction mechanism.

| Proposed Pathway | Attacking Atom | Key Bond Formed (in TS) | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|---|

| Pathway A: Direct Attack | Nitrogen | N-C | 25.5 | Uncatalyzed |

| Pathway B: Direct Attack | Oxygen | O-C | 31.2 | Uncatalyzed |

| Pathway C: Acid-Catalyzed | Nitrogen | N-C | 15.8 | Catalyzed |

Molecules with single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. These arise from rotation around bonds, such as the C-C bonds in the butyl group and the C-N bond. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.

A systematic conformational search for this compound would involve rotating key dihedral angles and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers would be compared to determine their populations at a given temperature. Key interactions influencing stability would include steric hindrance between the bulky phenyl and butyl groups and potential intramolecular hydrogen bonding involving the hydroxylamine proton and the phenyl ring's π-system. The relative stability of different isomers, such as the R and S enantiomers, can also be confirmed to be energetically identical, as expected for enantiomeric pairs in an achiral environment.

Table 3: Example of Conformational Analysis Results This table shows a simplified, hypothetical output for a conformational analysis of the C-C bond between the chiral carbon and the adjacent ethyl group in the butyl chain.

| Conformer | Dihedral Angle (Phenyl-C-C-CH3) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Reference) | Lowest steric hindrance |

| Gauche (+) | ~60° | 0.95 | Moderate steric interaction |

| Gauche (-) | ~-60° | 0.95 | Moderate steric interaction |

| Syn-periplanar (Eclipsed) | ~0° | 4.50 (Transition State) | Maximum steric hindrance |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide a view of its motion over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model how this compound behaves in a biological environment or in solution, revealing its flexibility, interactions, and conformational preferences on a nanosecond to microsecond timescale.

If this compound is investigated as a potential ligand for a biological target like an enzyme or receptor, MD simulations are crucial for understanding the stability and nature of its binding. After an initial binding pose is predicted (e.g., via molecular docking), an MD simulation is run to observe the dynamics of the ligand-protein complex. Such simulations can reveal whether the ligand remains stably in the binding pocket, identify key amino acid residues involved in the interaction, and quantify the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking with aromatic residues).

For example, studies on phenylalkylamine derivatives binding to ion channels have used MD simulations to identify crucial domains and specific amino acid interactions that confer binding specificity. nih.gov A similar MD study for this compound would track the persistence of hydrogen bonds between the hydroxylamine group and polar residues, as well as the hydrophobic interactions of the phenyl and butyl groups within the binding site.

Table 4: Potential Ligand-Target Interactions for MD Simulation Analysis This table outlines the types of interactions and analyses that would be performed in a typical MD simulation of a ligand-protein complex.

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | MD Metric |

|---|---|---|---|

| Hydrogen Bond (Donor) | -OH of hydroxylamine | Asp, Glu, Ser, Thr | Occupancy (%) over time |

| Hydrogen Bond (Acceptor) | -NOH of hydroxylamine | Asn, Gln, His, Ser | Occupancy (%) over time |

| Hydrophobic Contact | Butyl chain | Ala, Val, Leu, Ile | Contact frequency |

| π-π Stacking | Phenyl group | Phe, Tyr, Trp, His | Distance and angle analysis |

The behavior of a molecule is profoundly influenced by its solvent environment. MD simulations explicitly model solvent molecules (typically water) to study solvation effects. For this compound, simulations in a water box would reveal the structure of the hydration shell around different parts of the molecule. The polar hydroxylamine group would be expected to form strong hydrogen bonds with water, while the hydrophobic phenyl and butyl groups would induce a more ordered water structure around them.

Table 5: Summary of Solvation Properties from a Hypothetical MD Simulation

| Molecular Group | Property Analyzed | Expected Observation |

|---|---|---|

| Hydroxylamine (-NOH) | First hydration shell water count | 3-5 water molecules |

| Hydroxylamine (-NOH) | Hydrogen bond lifetime with water | Relatively long-lived (picoseconds) |

| Phenyl Group | Radial Distribution Function (RDF) | Shows distinct hydration layers |

| Butyl Group | Solvent Accessible Surface Area (SASA) | Decreases upon potential self-aggregation |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis (CoMFA/CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds, optimizing lead candidates, and understanding the mechanism of action. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend this by correlating the 3D properties of molecules with their biological activities. nih.govresearchgate.net CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comresearchgate.net For a series of N-substituted hydroxylamine analogs including this compound, these methods could be used to create predictive models and generate 3D contour maps that highlight which regions of the molecule are critical for activity. nih.govacs.org

Mechanistic QSAR models aim to not only predict activity but also to provide insights into the underlying biological mechanisms. nih.govresearchgate.net This is achieved by using descriptors that represent specific aspects of molecular interactions, such as hydrophobicity, electronic properties, and steric factors. nih.gov For hydroxylamine derivatives, which are known to have a range of biological activities including antibacterial and potential anticancer effects, a mechanistic QSAR study could elucidate the key drivers of their potency. acs.orgnih.govnih.gov

For instance, a QSAR model for the toxicity of psychotropic drugs used a descriptor based on the oxidation mechanism of bioactivation. nih.gov A similar approach for this compound and its analogs could involve calculating various molecular descriptors. These descriptors help quantify properties relevant to biological interactions.

Table 1: Illustrative Molecular Descriptors for a QSAR Study of Hydroxylamine Derivatives

| Descriptor Class | Specific Descriptor | Property Represented | Potential Relevance for Hydroxylamines |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity | Radical scavenging, metabolic stability nih.gov |

| Partial Atomic Charges | Electrostatic interaction potential | Binding to polar sites in receptors nih.gov | |

| Hydrophobic | LogP (octanol/water partition) | Lipophilicity, membrane permeability | Absorption, distribution in the body acs.orgnih.gov |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Steric fit within a binding pocket |

| Molecular Weight (MW) | Size of the molecule | General size constraints for binding | |

| Hydrogen Bonding | H-bond Donor/Acceptor Count | Potential for H-bonding interactions | Interaction with protein active sites nih.gov |

This table is illustrative and shows the types of descriptors that would be relevant for a hypothetical QSAR study.

By correlating these descriptors with measured biological activity (e.g., IC50 values for enzyme inhibition), a statistically robust model could be developed. Such a model would allow for the prediction of potency for untested hydroxylamine derivatives and provide a mechanistic hypothesis for their mode of action. nih.govbiorxiv.org

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov Pharmacophore modeling is a powerful tool in drug discovery used for virtual screening and lead optimization. dovepress.com The process involves identifying common features among a set of active molecules, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

For N-substituted hydroxylamines, a pharmacophore model could be generated based on a set of known active analogs. acs.orgnih.gov The key features likely to be important for this class of compounds include:

An aromatic ring (the phenyl group).

A hydrophobic region (the butyl chain).

A hydrogen bond donor/acceptor site (the hydroxylamine group).

Table 2: Potential Pharmacophore Features for N-Substituted Hydroxylamine Derivatives

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | A planar, cyclic, conjugated system (e.g., phenyl group). | π-π stacking or hydrophobic interactions with the target protein. |

| Hydrophobic Center | A non-polar aliphatic group (e.g., butyl chain). | Van der Waals interactions within a hydrophobic pocket of the receptor. |

| Hydrogen Bond Acceptor | An electronegative atom capable of accepting a hydrogen bond (e.g., the oxygen atom). | Forms hydrogen bonds with donor groups in the active site. |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (e.g., the N-H or O-H). | Forms hydrogen bonds with acceptor groups in the active site. |

This table illustrates the key chemical features that would likely constitute a pharmacophore model for this class of compounds.

Once developed, this pharmacophore model could be used as a 3D query to search large chemical databases for novel molecules that possess the same essential features, potentially leading to the discovery of new and diverse scaffolds with similar biological activity. dovepress.com

Cheminformatics and Virtual Screening Applications for Hydroxylamine Derivatives

Cheminformatics applies computational tools to analyze chemical data, significantly accelerating the drug discovery process. youtube.com One of its most powerful applications is virtual screening, which involves the computational evaluation of large libraries of compounds to identify those most likely to bind to a biological target. youtube.com

For hydroxylamine derivatives, a virtual screening campaign could be initiated to discover new potential inhibitors for a specific target, for instance, a bacterial enzyme. acs.orgnih.gov The process would typically follow a hierarchical approach:

Database Preparation : A large database of purchasable or synthetically accessible compounds (e.g., ZINC, ChEMBL) is prepared.

Ligand-Based Screening : If a set of known active hydroxylamine derivatives exists, a pharmacophore model (as described in 4.3.2) or a 2D similarity search can be used to rapidly filter the database, identifying molecules with similar features. nih.gov

Structure-Based Screening : If the 3D structure of the target protein is known, molecular docking can be employed. This method predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity. youtube.com Compounds from the database would be "docked" into the active site of the protein, and those with the best predicted binding scores would be selected.

Hit Selection and Experimental Validation : The top-scoring compounds from the virtual screen are visually inspected, purchased or synthesized, and then tested experimentally to confirm their biological activity. nih.gov

A study on hydroxamic acids, which are structurally related to hydroxylamines, successfully used a hierarchical virtual screening protocol to identify novel inhibitors of human ecto-5'-nucleotidase. nih.gov This demonstrates the utility of such an approach for identifying new bioactive compounds within the broader family of hydroxylamine-containing molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful methods for predicting various molecular properties, including spectroscopic parameters. These predictions can aid in the structural elucidation and characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, such as those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Recent advances using machine learning and graph neural networks have led to highly accurate prediction tools like PROSPRE, which can predict proton chemical shifts with high precision in various solvents. nih.gov

For this compound, these computational approaches could be used to:

Predict the full ¹H and ¹³C NMR spectra before synthesis, providing a reference for experimental data.

Help assign specific peaks in an experimental spectrum to the correct atoms in the molecule.

Investigate conformational isomers and their relative populations, as these can influence NMR spectra. researchgate.netrsc.org

For example, a study on pyridine-hydroxamic acid derivatives reported detailed assignments of their ¹H and ¹³C NMR spectra, which could be further validated and explored through computational predictions. nih.gov Similarly, computational studies have been used to investigate conformational changes in hydroxylamine derivatives, which are observable through temperature-dependent NMR spectroscopy. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-substituted hydroxylamines |

| Hydroxylamine |

| Hydroxamic acids |

| Pyridine N-oxides |

| N-tert-Butyl-hydroxylamine |

| Pyridine-hydroxamic acid |

Molecular Biological and Biochemical Interactions of N 1 Phenyl Butyl Hydroxylamine

Enzyme Inhibition Mechanisms and Kinetics

There is no specific information available in the searched scientific literature regarding the enzyme inhibition mechanisms and kinetics of N-(1-Phenyl-butyl)-hydroxylamine.

Coordination with Metalloenzymes (e.g., HDACs, Cytochrome P450)

No studies were found that describe the coordination of this compound with metalloenzymes such as HDACs or Cytochrome P450.

Role as a Substrate in Enzymatic Transformations (e.g., Monooxygenase Systems)

There is no available research detailing the role of this compound as a substrate in enzymatic transformations, including those mediated by monooxygenase systems.

Ligand-Protein Binding Studies (Non-Clinical Focus)

Specific non-clinical ligand-protein binding studies for this compound have not been reported in the reviewed literature.

Binding Affinities and Specificity at Receptor Sites

Data on the binding affinities and specificity of this compound at any receptor sites are not available.

Structural Basis of Molecular Recognition

Without binding studies, the structural basis for the molecular recognition of this compound by any protein target remains unknown.

Cellular Pathway Modulation (Mechanistic In Vitro Studies)

N-substituted hydroxylamines, a class of compounds to which this compound belongs, exhibit significant interactions with various cellular components, most notably reactive oxygen species (ROS) and aldehydes. These interactions are pivotal to their biological effects.

Reactive Oxygen Species (ROS) Scavenging:

Hydroxylamines are recognized for their capacity to scavenge ROS. nih.gov This activity is crucial as excessive ROS can lead to oxidative stress, a condition implicated in a variety of pathological states including cancer and neurodegenerative diseases. researchgate.netmdpi.com The fundamental mechanism involves the one-electron oxidation of the hydroxylamine (B1172632) group to a nitroxyl (B88944) radical. researchgate.net This transformation allows hydroxylamines to effectively react with and neutralize oxygen-centered free radicals like the superoxide (B77818) anion (O₂⁻). nih.govresearchgate.net

Studies on related N-substituted hydroxylamines have demonstrated their ability to decrease the endogenous production of oxidants. nih.gov For instance, N-t-butyl hydroxylamine, a breakdown product of the spin trap α-phenyl-N-t-butyl nitrone (PBN), has been shown to be a potent antioxidant. nih.gov It effectively reduces oxidant levels, a process that can be measured by the oxidation of 2',7'-dichlorodihydrofluorescin. nih.gov Furthermore, the antioxidant activity of these hydroxylamines contributes to a more favorable cellular redox environment, as indicated by an increase in the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) ratio. nih.gov The N-hydroxylamine functional group is considered the active moiety responsible for this antioxidant effect. nih.gov

It's important to note that while hydroxylamines can be oxidized by various ROS, the reaction consistently produces a nitroxyl radical. researchgate.net This characteristic makes them effective ROS scavengers, although the specific type of ROS involved cannot always be determined solely from the resulting EPR signal of the nitroxyl radical. researchgate.net The antioxidant properties of hydroxylamines are not limited to direct scavenging; they can also be part of a self-replenishing antioxidant system. Nitroxides, the oxidation products of hydroxylamines, can be reduced back to hydroxylamines, creating a redox cycle that enhances their antioxidant capacity. acs.org

Table 1: Interactions of N-substituted Hydroxylamines with Reactive Oxygen Species

| Interacting Molecule | Effect of Hydroxylamine | Mechanism of Action | References |

| Superoxide Radical (O₂⁻) | Scavenging | One-electron oxidation of hydroxylamine to a nitroxyl radical. | nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Reverses H₂O₂-induced cellular senescence. | Decreases endogenous oxidant production. | nih.gov |

| General Oxidants | Decreased Production | Measured by reduced oxidation of 2',7'-dichlorodihydrofluorescin. | nih.gov |

Interaction with Aldehydes:

Aldehydes are a class of reactive carbonyl compounds that can be generated both endogenously and exogenously. nih.govncert.nic.in The accumulation of aldehydes can be cytotoxic, and enzymes like aldehyde dehydrogenases (ALDHs) play a crucial role in their detoxification by oxidizing them to less reactive carboxylic acids. nih.govwikipedia.orgfrontiersin.org

Hydroxylamines can interact with aldehydes, and this interaction can have inhibitory effects on enzymes involved in aldehyde metabolism. For example, hydroxylamine has been shown to be a competitive inhibitor of alcohol dehydrogenase, an enzyme that catalyzes the conversion of alcohols to aldehydes. nih.gov While direct studies on this compound's interaction with specific aldehydes are limited, the known reactivity of the hydroxylamine functional group suggests a potential for interaction. Furthermore, some ALDH isozymes are involved in the metabolism of a wide array of aldehydes, and inhibitors have been developed for several of these enzymes. nih.govmedchemexpress.com The potential for this compound to act as an inhibitor of ALDHs warrants further investigation, as this could be a significant aspect of its biological activity.

Table 2: Potential Interactions of this compound with Aldehyde-Metabolizing Enzymes

| Enzyme Family | Function | Potential Interaction with Hydroxylamines | References |

| Aldehyde Dehydrogenases (ALDHs) | Detoxification of endogenous and exogenous aldehydes. | Potential for inhibitory activity. | nih.govwikipedia.orgmedchemexpress.com |

| Alcohol Dehydrogenase | Catalyzes the conversion of alcohols to aldehydes. | Competitive inhibition has been observed with hydroxylamine. | nih.gov |

N-substituted hydroxylamines can significantly modulate key biochemical cascades, with a particular impact on mitochondrial function. Mitochondria are central to cellular energy production and are also a primary site of ROS generation. researchgate.net

Studies have shown that certain hydroxylamines can have protective effects on mitochondria. nih.gov For instance, N-t-butyl hydroxylamine has been observed to delay age-dependent changes in mitochondria. nih.gov This is evidenced by its ability to prevent the reduction of cytochrome C (FeIII) by superoxide radicals and to reverse the age-related decay of mitochondrial aconitase, an enzyme sensitive to oxidative damage. nih.gov These findings suggest that the ROS-scavenging properties of hydroxylamines are directly linked to their ability to preserve mitochondrial function. nih.gov

The modulation of mitochondrial function by hydroxylamines can also be seen in the context of nitroxide-hydroxylamine redox cycling. acs.org Nitroxides, which can be formed from hydroxylamines, are reduced to their corresponding hydroxylamine form within the cell, a process that is more rapid in the mitochondria of hypoxic cells. acs.org These hydroxylamines can then be re-oxidized back to nitroxides by cytochrome c oxidase under aerobic conditions. acs.org This cyclical process contributes to their antioxidant effects and their ability to protect mitochondria from oxidative damage. acs.org

However, it is also important to note that hydroxylamine itself can have inhibitory effects on mitochondrial respiration and oxidative phosphorylation. nih.gov The specific effects can depend on the concentration and the specific N-substituents of the hydroxylamine derivative. Therefore, the modulation of mitochondrial function by compounds like this compound is likely complex, involving a balance between protective antioxidant effects and potential inhibitory actions on the respiratory chain.

Table 3: Effects of N-substituted Hydroxylamines on Mitochondrial Function

| Mitochondrial Component/Process | Observed Effect of Hydroxylamines | Proposed Mechanism | References |

| Mitochondrial Respiration | Inhibition by hydroxylamine. | Direct interaction with components of the electron transport chain. | nih.gov |

| Cytochrome C (FeIII) | Prevention of reduction by superoxide. | ROS scavenging by the hydroxylamine functional group. | nih.gov |

| Mitochondrial Aconitase | Reversal of age-dependent decay. | Protection from oxidative damage due to ROS scavenging. | nih.gov |

| Mitochondrial Integrity | Protection from damage. | Nitroxide-hydroxylamine redox cycling and antioxidant activity. | acs.org |

Coordination Chemistry in Biological Contexts

The coordination chemistry of hydroxylamines and their derivatives is a critical aspect of their biological interactions, particularly their ability to chelate metal ions and participate in redox reactions.

Hydroxylamines and their derivatives are known to be effective chelating agents for a variety of transition metal ions. nih.govspringernature.comresearchgate.net This chelating ability stems from the presence of both nitrogen and oxygen atoms in the hydroxylamine functional group, which can act as donor atoms to coordinate with a metal center. nih.gov The formation of stable complexes with metal ions is a key feature of their chemistry. nih.govspringernature.com

While the coordination chemistry of simple hydroxylamines has been studied, the use of more complex, functionalized hydroxylamines as ligands is an area of ongoing research. nih.gov The stability and structure of the resulting metal complexes can be influenced by several factors, including the nature of the metal ion and the substituents on the hydroxylamine ligand. nih.gov For example, N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine forms stable complexes with several transition metals, coordinating differently depending on the metal involved. nih.gov

Macrocyclic poly-N-hydroxylamines, or "crown-hydroxylamines," have been designed to form highly stable complexes with d-metal ions. springernature.comresearchgate.net The stability of these complexes is enhanced by the macrocyclic effect and intramolecular hydrogen bonding between the N-OH groups. researchgate.net The efficiency of metal binding by these crown-hydroxylamines is often pH-dependent, increasing upon deprotonation of the hydroxylamine groups. springernature.comresearchgate.net

The redox activity of these complexes can lead to a variety of outcomes. In some cases, the hydroxylamine ligand can be reduced upon reaction with a metal salt. nih.gov In other instances, the metal-hydroxylamine complex can undergo redox cycling, where the metal ion shuttles between different oxidation states. mdpi.comnih.govnih.gov This redox cycling can have significant biological implications, such as the generation of reactive oxygen species. mdpi.comnih.govnih.gov

For example, copper complexes are known to participate in redox cycling, and the interaction of copper with various ligands can promote the formation of ROS. mdpi.comnih.govnih.gov The enhanced antitumor activity of some copper complexes has been attributed to their redox-cycling ability. nih.gov Given the chelating properties of hydroxylamines, the formation of a copper-N-(1-Phenyl-butyl)-hydroxylamine complex could potentially lead to redox cycling and its associated biological consequences. The combination of a redox-active metal with a redox-non-innocent hydroxylamine ligand can lead to complexes with interesting and potentially useful catalytic properties. nih.govresearchgate.netmdpi.com

Advanced Analytical Strategies for N 1 Phenyl Butyl Hydroxylamine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purity assessment of N-(1-Phenyl-butyl)-hydroxylamine from reaction mixtures and for the analysis of related products. Different chromatographic methods offer specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for real-time monitoring of chemical reactions, including the synthesis of N-substituted hydroxylamines. acs.orgresearchgate.net By tracking the consumption of reactants and the formation of products, HPLC provides valuable kinetic data and insights into reaction mechanisms. acs.orgbridgewater.edu The use of online HPLC, where aliquots are automatically sampled and analyzed, allows for the generation of detailed, data-rich reaction profiles. acs.org

For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net A simple RP-HPLC method can be developed for the simultaneous determination of N-phenylhydroxylamine and its derivatives. researchgate.net Due to the polar nature of hydroxylamines, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a suitable alternative. chromforum.org In cases where the analyte lacks a strong chromophore for UV detection, derivatization can be employed to enhance sensitivity. nih.gov

Table 1: Illustrative HPLC Parameters for Reaction Monitoring of N-Substituted Hydroxylamine (B1172632) Synthesis

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar organic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Aromatic ring in this compound allows for UV detection. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

This table presents a hypothetical set of starting conditions for method development and may require optimization for specific reaction mixtures.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is particularly useful for the analysis of volatile products that may be formed during the synthesis or degradation of this compound. For non-volatile compounds like hydroxylamines, derivatization is often necessary to increase their volatility and thermal stability. nih.govgoogle.com A common derivatization strategy involves reaction with a ketone, such as acetone (B3395972) or cyclohexanone, to form the corresponding oxime, which is more amenable to GC analysis. nih.govnih.gov

The choice of detector is critical in GC analysis. A Flame Ionization Detector (FID) is a universal detector for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like hydroxylamines. nih.govepa.gov

Table 2: Example GC Conditions for the Analysis of Derivatized Hydroxylamine

| Parameter | Condition | Purpose |

| Column | DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) | General-purpose column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 100°C, ramp to 250°C at 10°C/min | Separates compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID for general detection, NPD for selective detection of nitrogen compounds. |

| Derivatizing Agent | Acetone or Cyclohexanone | To form a volatile oxime derivative of the hydroxylamine. |

This table provides a general guideline for GC analysis and specific parameters should be optimized for the analyte and matrix.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center, the separation of its enantiomers is crucial for stereoselective synthesis and pharmacological studies. Chiral chromatography, particularly chiral HPLC, is the most common method for determining the enantiomeric excess (ee) of chiral compounds. mdpi.comwvu.eduregistech.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wvu.edu

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including those with amine functionalities. researchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving optimal separation. nih.gov In some cases, direct separation without derivatization is possible. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Reaction Intermediate Identification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. nih.gov When coupled with chromatographic techniques (e.g., GC-MS or LC-MS), it becomes an invaluable tool for identifying unknown compounds and reaction intermediates. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)